2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Overview
Description
2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex organic compound that features a phenoxy group, a thiophene ring, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the phenoxyacetamide core: This can be achieved by reacting phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form phenoxyacetyl chloride, which is then reacted with an amine to form phenoxyacetamide.
Introduction of the tetrahydropyran moiety: This step involves the reaction of the phenoxyacetamide with a tetrahydropyran derivative, such as 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ylmethyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and thiophene groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-phenoxyacetamide: Lacks the tetrahydropyran and thiophene moieties, making it less complex and potentially less versatile.
N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylacetamide: Lacks the phenoxy group, which may reduce its potential for π-π interactions and other non-covalent interactions.
Uniqueness
2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is unique due to the combination of its structural features, which confer a range of chemical reactivity and potential applications. The presence of the phenoxy group, thiophene ring, and tetrahydropyran moiety allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-17(13-22-15-5-2-1-3-6-15)19-14-18(8-10-21-11-9-18)16-7-4-12-23-16/h1-7,12H,8-11,13-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHFILWNIIJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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